molecular formula C13H17N B12972323 (S)-2-(3-Vinylphenyl)piperidine

(S)-2-(3-Vinylphenyl)piperidine

Cat. No.: B12972323
M. Wt: 187.28 g/mol
InChI Key: UYJUGLXRVSWTTG-ZDUSSCGKSA-N
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Description

(S)-2-(3-Vinylphenyl)piperidine is an organic compound that features a piperidine ring substituted with a vinyl group at the 3-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Vinylphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-vinylbenzaldehyde and piperidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-vinylbenzaldehyde with piperidine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, including the use of catalysts and continuous flow reactors to enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Vinylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives at the benzylic position.

Scientific Research Applications

(S)-2-(3-Vinylphenyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-Vinylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Vinylphenyl)piperidine: The enantiomer of (S)-2-(3-Vinylphenyl)piperidine with similar structural properties but different stereochemistry.

    3-Vinylphenylpiperidine: A compound with a similar structure but lacking the specific stereochemistry of the (S)-enantiomer.

    2-(3-Vinylphenyl)pyrrolidine: A related compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

(2S)-2-(3-ethenylphenyl)piperidine

InChI

InChI=1S/C13H17N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14-13/h2,5-7,10,13-14H,1,3-4,8-9H2/t13-/m0/s1

InChI Key

UYJUGLXRVSWTTG-ZDUSSCGKSA-N

Isomeric SMILES

C=CC1=CC(=CC=C1)[C@@H]2CCCCN2

Canonical SMILES

C=CC1=CC(=CC=C1)C2CCCCN2

Origin of Product

United States

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